molecular formula C11H9NO2S2 B7764921 5-(o-Methoxybenzylidene)rhodanine CAS No. 81154-10-1

5-(o-Methoxybenzylidene)rhodanine

Cat. No.: B7764921
CAS No.: 81154-10-1
M. Wt: 251.3 g/mol
InChI Key: WMOIFFNCPPXJMB-TWGQIWQCSA-N
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Description

5-(o-Methoxybenzylidene)rhodanine is a chemical compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antidiabetic properties. The structure of this compound consists of a rhodanine core with a methoxybenzylidene group attached at the 5-position. This compound has gained attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(o-Methoxybenzylidene)rhodanine typically involves the condensation of rhodanine with o-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Dissolve rhodanine in ethanol or methanol.
  • Add o-methoxybenzaldehyde to the solution.
  • Add a base (sodium hydroxide or potassium hydroxide) to the reaction mixture.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol or methanol and dry it under vacuum.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of the process. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(o-Methoxybenzylidene)rhodanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the rhodanine core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(o-Hydroxybenzylidene)rhodanine.

    Reduction: Formation of 5-(o-Methoxybenzyl)rhodanine.

    Substitution: Formation of 5-(o-Halobenzylidene)rhodanine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its inhibitory effects on enzymes such as aldose reductase, which is involved in diabetic complications.

    Medicine: Explored for its anticancer and antibacterial properties. It has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 5-(o-Methoxybenzylidene)rhodanine involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps manage diabetic complications by reducing the accumulation of sorbitol in tissues. Additionally, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxybenzylidene)rhodanine: Similar structure with a methoxy group at the para position.

    5-(4-Hydroxybenzylidene)rhodanine: Similar structure with a hydroxyl group at the para position.

    5-(4-Chlorobenzylidene)rhodanine: Similar structure with a chlorine atom at the para position.

Uniqueness

5-(o-Methoxybenzylidene)rhodanine is unique due to the presence of the methoxy group at the ortho position, which can influence its reactivity and biological activity. The ortho position allows for potential intramolecular interactions that can enhance its binding affinity to target enzymes and receptors.

Properties

IUPAC Name

(5Z)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOIFFNCPPXJMB-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180817
Record name (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81154-10-1, 73855-60-4
Record name (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81154-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 5-(o-methoxybenzylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(o-Methoxybenzylidene)rhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5Z)-5-[(2-Methoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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